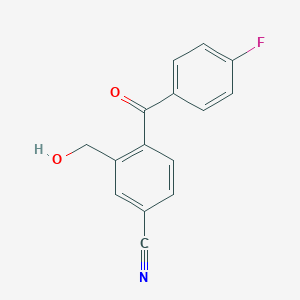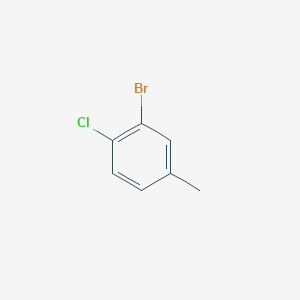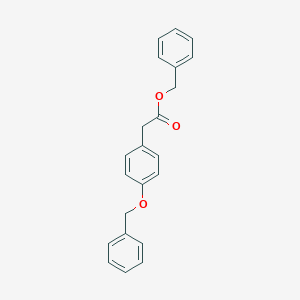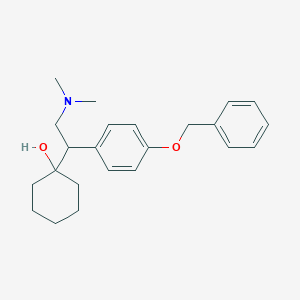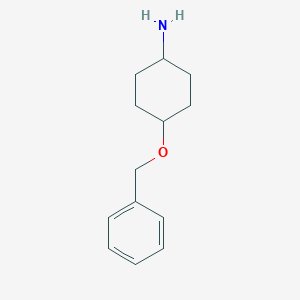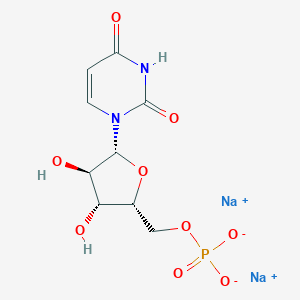
香草丁香丁醚
描述
香草丁醚是一种油溶性热敏剂,以其在皮肤上产生温和持久温热感而闻名。 该化合物广泛应用于化妆品和个人护理产品,因为它能够加速微循环,促进皮下脂肪代谢,促进毛细血管血液循环 。 其结构与辣椒素和生姜提取物等其他热敏剂相似,但刺激性更低,更温和 .
科学研究应用
作用机制
. 这种激活导致钙通道打开,并使初级感觉神经元膜去极化。 由此产生的钙离子流入引发一系列事件,包括释放神经递质,如谷氨酸和三磷酸腺苷 (ATP),最终产生温热感 .
生化分析
Biochemical Properties
Vanillyl butyl ether functions as a hair conditioning, masking or fragrance, oral care, and skin conditioning agent . It is also a key ingredient in personal care products to create a warming effect . The warming sensation is brought on by neurons releasing glutamate, adenosine triphosphate (ATP), and a number of neuropeptides .
Cellular Effects
Vanillyl butyl ether induces a gentle and long-lasting warming sensation on the skin . It accelerates microcirculation, stimulates subcutaneous fat metabolism, and promotes capillary blood circulation . It is also known to increase skin temperature, which speeds up the burning of subcutaneous fat .
Molecular Mechanism
Vanillyl butyl ether acts on the skin or mucous membranes to rapidly activate the vanilloid receptor . The binding of vanillyl butyl ether to TRPV1 opens the channel pore, leading to an influx of predominantly calcium cations . This action causes membrane depolarization that, once reaching a threshold level, generates an action potential that is propagated along the axon to the synapse .
Temporal Effects in Laboratory Settings
The effects of vanillyl butyl ether are enduring and gentle . It can quickly produce a strong thermal sensation in about 2 minutes and lasts for about 2 hours . The thermal sensation is perceived by triggering neurotransmitters, and the actual temperature of the skin does not change significantly .
Transport and Distribution
Vanillyl butyl ether is oil-soluble , suggesting that it may be transported and distributed within cells and tissues via lipophilic pathways. The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known.
准备方法
香草丁醚是通过在酸性催化剂(如氯化铝)存在下,香草醇和正丁醇的脱水缩合反应合成 。反应条件通常包括在催化剂存在下加热反应物,以促进醚键的形成。 工业生产方法通常采用高效液相色谱 (HPLC) 来测定和控制化妆品中香草丁醚的质量 .
化学反应分析
香草丁醚经历了几种类型的化学反应,包括:
氧化: 此反应可能在特定条件下发生,导致形成各种氧化产物。
还原: 尽管不太常见,但还原反应也可能发生。
这些反应中常用的试剂和条件包括用于裂解的强酸和用于氧化反应的氧化剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
香草丁醚在结构上与辣椒素和生姜提取物等其他热敏剂相似。 它比这些化合物刺激性更低,更温和 。类似的化合物包括:
辣椒素: 以其强烈的温热效果而闻名,但刺激性更高。
生姜提取物: 提供温热感,但可能引起皮肤刺激。
香草醇: 香草丁醚合成中的前体.
香草丁醚独特的温和性和有效性的结合使其成为许多应用中的首选。
属性
IUPAC Name |
4-(butoxymethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-3-4-7-15-9-10-5-6-11(13)12(8-10)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFMKOUUQYFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072881 | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow viscous liquid with a weak, vanillic, acidic odour | |
| Record name | Vanillyl butyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
241.00 °C. @ 760.00 mm Hg | |
| Record name | 4-(Butoxymethyl)-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Vanillyl butyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.048-1.068 | |
| Record name | Vanillyl butyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
82654-98-6 | |
| Record name | Vanillyl butyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82654-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillyl butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082654986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillyl butyl ether | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(butoxymethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 4-(butoxymethyl)-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLYL BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2ULN37C9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Butoxymethyl)-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Vanillyl Butyl Ether (VBE) and what are its downstream effects?
A1: VBE exerts its effects by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. [] This activation leads to a range of downstream effects, including a warming sensation, vasodilation, and increased blood cell flux. [, ] While structurally similar to capsaicin, another TRPV1 agonist, VBE demonstrates unique interactions with the channel. [] For instance, while some studies suggest VBE may bind to similar sites as capsaicin on TRPV1, it also shows inhibitory effects on capsaicin-induced activation at certain concentrations. [] Further research is needed to fully elucidate the intricacies of VBE's interaction with TRPV1.
Q2: Can you elaborate on the structural characteristics of Vanillyl Butyl Ether?
A2: Vanillyl Butyl Ether is characterized by the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol. [] While detailed spectroscopic data may vary depending on the specific study and analytical methods employed, researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection to characterize and quantify VBE in various matrices. []
Q3: How does Vanillyl Butyl Ether perform in different formulations and under various conditions?
A3: VBE has been successfully incorporated into a variety of formulations, including cosmetic creams, emulsions, and gels. [, , ] Its stability within these formulations can be influenced by factors such as pH, temperature, and the presence of other ingredients. For example, in a study focusing on a high-moisture heating pack, VBE was effectively combined with seaweed extracts, petrolatum, lanolin, and other humectants and emulsifiers. [] This particular formulation aimed to provide both warming and moisturizing benefits to the skin.
Q4: Has Vanillyl Butyl Ether been investigated for its potential use in drug delivery systems?
A4: While research on VBE's application in targeted drug delivery is limited, its ability to enhance blood circulation and potentially increase permeability across biological barriers presents an intriguing avenue for future exploration. Its incorporation into topical formulations like patches for pain relief highlights its potential in localized drug delivery. []
Q5: Are there reliable analytical methods for detecting and quantifying Vanillyl Butyl Ether?
A5: Yes, researchers have developed and validated analytical techniques to accurately quantify VBE in complex mixtures. A notable example is the use of High-Performance Liquid Chromatography (HPLC) coupled with UV detection. [] This method offers the sensitivity and selectivity required to measure VBE concentrations in various samples, including cosmetic products. []
Q6: Have any toxicological studies been conducted on Vanillyl Butyl Ether?
A6: While the Research Institute for Fragrance Materials (RIFM) has assessed the safety of VBE for fragrance applications, [] comprehensive toxicological studies exploring potential long-term effects are limited. Given its structural similarity to capsaicin, understanding VBE's potential for irritation or sensitization, particularly in sensitive individuals, warrants further investigation. []
Q7: Does the structure of Vanillyl Butyl Ether influence its activity?
A7: Yes, structural modifications to VBE can significantly impact its interaction with TRPV1 and consequently, its activity. Studies comparing VBE to other vanilloid analogues, including vanillylmandelic acid and vanillic acid, revealed that even subtle changes in the molecule's structure can alter its ability to activate or inhibit TRPV1. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in understanding how specific moieties within VBE contribute to its overall pharmacological profile.
Q8: Are there any environmental concerns associated with the use of Vanillyl Butyl Ether?
A8: Research specifically addressing the environmental impact and degradation of VBE is currently limited. As with any chemical compound, understanding its potential for bioaccumulation, persistence in the environment, and effects on ecosystems is crucial for responsible use and disposal. Further studies in this area are necessary to fully evaluate the environmental implications associated with VBE.
Q9: What is the historical context of Vanillyl Butyl Ether research?
A9: While pinpointing the exact discovery date of VBE is challenging, its emergence as a research subject likely stemmed from its structural resemblance to vanillin and capsaicin, both well-known natural compounds. Early investigations likely focused on its sensory properties, specifically its ability to elicit a warming sensation. [] Over time, research expanded to explore its potential applications in cosmetics, [, ] pharmaceuticals, [] and other fields.
Q10: How does Vanillyl Butyl Ether compare to other similar compounds?
A10: Comparing VBE to alternative compounds, particularly other TRPV1 modulators, reveals important distinctions in terms of potency, selectivity, and potential applications. For instance, while capsaicin exhibits a much stronger agonistic effect on TRPV1, it also tends to be more irritating. [] VBE, with its milder activation profile, might offer advantages in applications where a less intense warming sensation or reduced irritation is desired. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


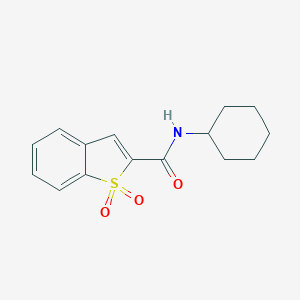

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

